molecular formula C22H15N3O3 B3898679 3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone

3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone

Cat. No. B3898679
M. Wt: 369.4 g/mol
InChI Key: NJFGURPBJNMOMF-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, it has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has also been found to inhibit viral replication and bacterial growth, possibly by disrupting key metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit DNA synthesis in cancer cells, leading to cell death. It has also been found to inhibit the production of pro-inflammatory cytokines and modulate the immune response. In addition, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. It is also relatively easy to synthesize in high yield and purity. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of autoimmune diseases. In addition, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential in various fields.

Scientific Research Applications

3-(2-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antiviral, and antibacterial activities. It has also been found to have potential as an anti-inflammatory agent and a modulator of the immune system. In addition, it has been studied for its potential use in organic electronics, such as in the fabrication of organic light-emitting diodes and organic field-effect transistors.

properties

IUPAC Name

3-(2-nitrophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3/c26-22-17-10-4-5-11-18(17)23-21(15-14-16-8-2-1-3-9-16)24(22)19-12-6-7-13-20(19)25(27)28/h1-15H/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFGURPBJNMOMF-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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